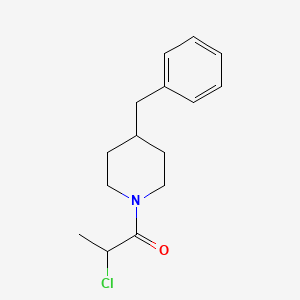

4-Benzyl-1-(2-chloropropanoyl)piperidine

Description

Significance of Piperidine (B6355638) Scaffold in Medicinal Chemistry and Chemical Biology

The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry and drug discovery. Its prevalence is underscored by its presence in a vast number of natural products and FDA-approved pharmaceuticals. The significance of the piperidine motif stems from its versatile three-dimensional structure, which allows for the precise spatial arrangement of functional groups, a critical factor for molecular recognition and interaction with biological targets.

This structural flexibility enables medicinal chemists to modulate key physicochemical properties such as lipophilicity, polarity, and basicity. Introducing a piperidine ring into a molecule can enhance its binding affinity and selectivity for a specific biological target, improve its pharmacokinetic profile (absorption, distribution, metabolism, and excretion), and potentially reduce toxicity. Consequently, piperidine derivatives have been successfully employed in the development of therapeutic agents across a wide range of disease areas, including central nervous system disorders, cancer, and infectious diseases.

Overview of N-Acylated Piperidine Derivatives as Bioactive Entities

Research has shown that N-acylated piperidine derivatives exhibit a wide array of biological activities. The nature of the acyl group can be systematically varied to fine-tune the compound's interaction with specific enzymes, receptors, or ion channels. This adaptability has made N-acylated piperidines a focal point in the search for new bioactive agents, with studies demonstrating their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents.

Positioning of 4-Benzyl-1-(2-chloropropanoyl)piperidine within N-Acylated and Benzylpiperidine Research

This compound is a distinct molecule that integrates three key structural features: the piperidine core, a benzyl (B1604629) group at the 4-position, and a 2-chloropropanoyl group on the nitrogen atom. This unique combination positions it at the intersection of several important areas of chemical research.

The 4-benzylpiperidine (B145979) moiety itself is a recognized pharmacophore. The benzyl group can engage in crucial cation-π or hydrophobic interactions with biological targets. The parent compound, 4-benzylpiperidine, is known to act as a monoamine releasing agent with selectivity for dopamine (B1211576) and norepinephrine (B1679862). wikipedia.org It is also a versatile synthetic intermediate for a range of therapeutic candidates, including analgesics and agents for neurodegenerative diseases. sigmaaldrich.com

The N-(2-chloropropanoyl) group introduces an electrophilic center (the carbon atom bonded to the chlorine) and an alpha-chloro amide functional group. Alpha-haloacetamides are a class of compounds known for their reactivity and have been investigated for various biological activities, including cytotoxicity. nih.gov The presence of this reactive group suggests that this compound could function as a covalent modifier or a reactive probe in chemical biology studies.

Therefore, this compound emerges as a compound of interest, not because of a documented history of extensive biological application, but due to the convergence of its structural components. It represents a specific, yet under-investigated, point in the chemical space defined by bioactive piperidines, offering potential for exploration as a tool compound or a lead structure in drug discovery programs.

Interactive Data Tables

Below are interactive tables detailing the chemical properties of the core components of the subject compound. While specific experimental data for this compound is not widely available in published literature, the properties of its precursors are well-documented.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C12H17N | nih.gov |

| Molar Mass | 175.27 g/mol | nih.gov |

| Boiling Point | 279 °C | sigmaaldrich.com |

| Melting Point | 6-7 °C | sigmaaldrich.com |

| Density | 0.997 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index (n20/D) | 1.537 | sigmaaldrich.com |

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C3H4Cl2O | cymitquimica.com |

| Molar Mass | 126.97 g/mol | sigmaaldrich.com |

| Boiling Point | 109-111 °C | sigmaaldrich.com |

| Density | 1.308 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index (n20/D) | 1.440 | sigmaaldrich.com |

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C15H20ClNO | chemicalbook.com |

| Molar Mass | 265.78 g/mol | Calculated |

| CAS Number | 260253-94-9 | chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

1-(4-benzylpiperidin-1-yl)-2-chloropropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO/c1-12(16)15(18)17-9-7-14(8-10-17)11-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQLIJZZEHQCIPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC(CC1)CC2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for N Acylated Benzylpiperidine Architectures

Foundational Synthetic Strategies for N-Acylated Piperidine (B6355638) Ring Systems

The fundamental approaches to N-acylated piperidines involve either the acylation of a pre-existing piperidine ring or the concurrent construction and functionalization of the heterocyclic system.

The most direct method for the synthesis of compounds like 4-Benzyl-1-(2-chloropropanoyl)piperidine is the N-acylation of the parent amine, 4-benzylpiperidine (B145979). This transformation is a cornerstone of amide bond formation in organic synthesis. nih.gov

Using Acid Halides: The reaction of a primary or secondary amine with an acid halide, such as 2-chloropropanoyl chloride, is a widely used and efficient method for N-acylation. tandfonline.comresearchgate.net These reactions are typically rapid and high-yielding. They are often performed in the presence of a base (e.g., triethylamine, pyridine) to neutralize the hydrogen halide byproduct. Catalytic amounts of reagents like iodine have also been shown to promote the N-acylation of amines with acid chlorides under mild, solvent-free conditions. tandfonline.comresearchgate.net The Schotten-Baumann reaction conditions, which involve an amine, an acid chloride, and an aqueous base, are a classic example, though careful pH control is necessary to prevent hydrolysis of the acyl chloride. tandfonline.com

Using Carboxylic Acids: Alternatively, N-acylation can be achieved by coupling the amine directly with a carboxylic acid (e.g., 2-chloropropanoic acid). This approach avoids the need to prepare the more reactive acid halide but requires the use of a coupling agent to activate the carboxylic acid. nih.govnih.gov A wide array of coupling reagents have been developed for this purpose, transforming the hydroxyl group of the carboxylic acid into a better leaving group and facilitating the nucleophilic attack by the amine. The development of catalytic direct amide formation methods is a key area of research, aiming to improve the sustainability and efficiency of these reactions. ucl.ac.uk

Table 1: Comparison of Direct N-Acylation Methods

| Method | Acylating Agent | Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acid Halide Acylation | Acid Halide (e.g., 2-chloropropanoyl chloride) | Amine, Base (e.g., Triethylamine), Solvent (e.g., CH₂Cl₂) | High reactivity, fast reactions, high yields. tandfonline.com | Acid halides can be moisture-sensitive; produces stoichiometric acid byproduct. nih.gov |

| Carboxylic Acid Coupling | Carboxylic Acid (e.g., 2-chloropropanoic acid) | Amine, Coupling Agent (e.g., DCC, EDC, HATU), Solvent | Uses stable carboxylic acids; wide variety of coupling agents available. nih.gov | Requires stoichiometric coupling agents, which can be expensive and generate byproducts that are difficult to remove. nih.gov |

| Catalytic Acylation | Acid Halide | Amine, Catalyst (e.g., Iodine), Solvent-free | Mild conditions, high efficiency, environmentally benign. tandfonline.comresearchgate.net | Scope may be limited depending on the catalyst. |

This table is interactive. Click on the headers to sort.

Multicomponent reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot operation. nih.gov These reactions are highly convergent and atom-economical, making them ideal for generating libraries of structurally diverse compounds. nih.govrug.nl

The Ugi four-component reaction (Ugi-4CR) is one of the most prominent MCRs used for creating diverse scaffolds. nih.govmdpi.com In a typical Ugi reaction, an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide combine to form an α-acetamido carboxamide derivative. mdpi.com By employing a piperidine derivative as the amine component, this reaction can be used to synthesize N-acylated piperidines with a high degree of substitution. nih.govacs.org For example, solid-phase synthesis utilizing the Ugi reaction has been employed to produce N-substituted pyrrolidinone-tethered N-substituted piperidines. nih.govacs.org

The Passerini reaction is another isocyanide-based MCR, involving an isocyanide, a carbonyl compound, and a carboxylic acid to yield an α-acyloxy amide. wikipedia.orgresearchgate.net While the classic Passerini reaction is a three-component reaction, its principles can be integrated into broader synthetic strategies for creating complex acylated structures. The reaction can proceed through either a concerted or an ionic mechanism, depending on the solvent and reaction conditions. wikipedia.org

Table 2: Key Multicomponent Reactions for N-Acylated Heterocycles | Reaction Name | Components | Product Type | Key Features | | :--- | :--- | :--- | :--- | | Ugi Reaction | Amine, Carbonyl, Carboxylic Acid, Isocyanide | α-Acetamido Carboxamide | Highly convergent; generates significant molecular diversity in a single step. mdpi.com | Product structure is constrained to the bis-amide backbone. | | Passerini Reaction | Carbonyl, Carboxylic Acid, Isocyanide | α-Acyloxy Amide | One of the oldest isocyanide-based MCRs; useful for combinatorial chemistry. wikipedia.orgresearchgate.net | Three-component reaction; product is an ester-amide. | | Diels-Alder MCR | Aldehyde, Amine equivalent, Acyl chloride, Dienophile | Substituted Piperidone | A four-component process that generates the piperidone ring via an in-situ formed azadiene and subsequent cycloaddition. researchgate.net | Provides access to the core heterocyclic ring with high stereochemical diversity. |

This table is interactive. Click on the headers to sort.

One-pot cascade reactions that form the piperidine ring and install the amide functionality in a single, streamlined process offer significant advantages in terms of efficiency and sustainability. These methods avoid the isolation of intermediates, reducing waste and saving time.

One powerful strategy is the double reductive amination (DRA) of dicarbonyl compounds. chim.it This reaction can be an intramolecular process where a suitable precursor containing an amine and two carbonyl groups (or their precursors) cyclizes to form the piperidine ring. chim.itresearchgate.net The use of sugar-derived dicarbonyls allows for the synthesis of polyhydroxylated piperidines with defined stereochemistry. chim.it

Another approach involves the intramolecular cyclization of amines and alkenes . beilstein-journals.org Various catalytic systems can promote such cyclizations. For example, a one-pot route from halogenated amides has been developed that integrates amide activation, reduction of a nitrilium ion intermediate, and intramolecular nucleophilic substitution to construct piperidine and pyrrolidine rings without the use of metal catalysts. nih.govnih.govmdpi.com This method is notable for its mild reaction conditions and the ability to produce a variety of N-substituted piperidines in good yields. nih.govmdpi.com Reductive cyclization of dioximes has also been developed as a method to synthesize piperazine (B1678402) rings, showcasing the versatility of reductive cyclization strategies. nih.gov

Stereocontrolled Synthesis and Chiral Induction in N-Acyl Piperidine Synthesis

Many pharmaceutical applications require enantiomerically pure compounds, as different enantiomers can have vastly different biological activities. Therefore, controlling the stereochemistry during the synthesis of N-acyl piperidines is of paramount importance.

The synthesis of enantiopure piperidines can be achieved through several key strategies: asymmetric synthesis, chiral resolution of racemates, and the use of a chiral pool.

Asymmetric Synthesis: This is often the most efficient approach, creating the desired enantiomer directly. This can be accomplished by:

Catalytic Asymmetric Reactions: Utilizing chiral catalysts to induce enantioselectivity. For instance, a rhodium-catalyzed asymmetric reductive Heck reaction has been used to provide 3-substituted tetrahydropyridines with excellent enantioselectivity, which are precursors to enantioenriched piperidines. acs.org Chemo-enzymatic methods, which combine chemical synthesis with biocatalysis, offer a powerful route to substituted piperidines with precise stereochemistry. nih.gov

Substrate Control: Using a chiral starting material from the "chiral pool" (e.g., amino acids, sugars) to guide the stereochemical outcome of subsequent reactions.

Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct a stereoselective reaction, after which the auxiliary is removed.

Chiral Resolution: This method involves the separation of a racemic mixture of piperidine derivatives. wikipedia.org

Diastereomeric Salt Formation: The racemate is reacted with a chiral resolving agent (e.g., tartaric acid) to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by crystallization. wikipedia.org

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase can be used to separate enantiomers. nih.gov

Kinetic Resolution: The enantiomers of a racemate react at different rates with a chiral catalyst or reagent. This allows for the separation of the unreacted, enantioenriched starting material from the product. acs.orgwhiterose.ac.uk For example, the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines has been achieved using a chiral base system. whiterose.ac.uk

Table 3: Strategies for Accessing Enantiopure Piperidines

| Strategy | Description | Example Application |

|---|---|---|

| Asymmetric Catalysis | A chiral catalyst creates a chiral environment, favoring the formation of one enantiomer over the other. | Rh-catalyzed asymmetric synthesis of 3-substituted tetrahydropyridines. acs.org |

| Chemo-enzymatic Synthesis | Combines chemical steps with highly stereoselective enzymatic reactions. | One-pot amine oxidase/ene imine reductase cascade to produce stereo-defined piperidines. nih.gov |

| Chiral Resolution | Separation of a pre-existing racemic mixture into its constituent enantiomers. | Separation of racemic 1,3-dimethyl-4-phenylpiperidines using HPLC with a chiral stationary phase. nih.gov |

| Kinetic Resolution | One enantiomer of a racemate reacts faster than the other, allowing for their separation. | Kinetic resolution of 2-aryl-4-methylenepiperidines via asymmetric deprotonation. whiterose.ac.uk |

This table is interactive. Click on the headers to sort.

When a piperidine ring contains multiple stereocenters, controlling their relative configuration (diastereoselectivity) is crucial. Diastereoselective control can be exerted during the formation of the piperidine ring or during its subsequent functionalization.

Cyclization Strategies: The stereochemical outcome of cyclization reactions is often influenced by the geometry of the starting material and the reaction mechanism. For example, a visible-light-driven radical silylative cyclization of aza-1,6-dienes was developed for the stereoselective synthesis of densely functionalized piperidines. researchgate.netresearcher.life The diastereoselectivity in this case was found to be dependent on the substitution pattern of the olefin, with DFT calculations suggesting a transition state that minimizes steric repulsion dictates the stereochemical outcome. researchgate.netresearcher.life

Functionalization of Existing Rings: The introduction of new substituents onto a pre-existing piperidine ring can be achieved with high diastereoselectivity. This is often achieved through substrate control, where the existing stereocenters on the ring direct the approach of the incoming reagent to one face of the molecule. Highly stereoselective carbolithiation reactions of α-aryl piperidine enecarbamates, for instance, provide direct access to vicinally-substituted piperidine compounds. rsc.org The site- and stereoselective functionalization of the piperidine ring at the C2, C3, or C4 positions can be controlled by the choice of catalyst and the nitrogen protecting group. nih.govnih.gov

Table 4: Examples of Diastereoselective Piperidine Syntheses

| Reaction Type | Reagents/Catalyst | Substrate | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| Radical Silylative Cyclization | Visible light, Silyl radical precursor | Aza-1,6-dienes | Poor to excellent, depending on substrate. researchgate.netresearcher.life |

| Carbolithiation | Alkyllithiums | α-Aryl piperidine enecarbamates | Highly stereoselective. rsc.org |

| C-H Functionalization | Rhodium catalysts (e.g., Rh₂(R-TPPTTL)₄) | N-Bs-piperidine | High (e.g., 29->30:1). nih.gov |

| Boronyl Radical-Catalyzed (4+2) Cycloaddition | Diboron(4) compounds, 4-phenylpyridine | 3-Aroyl azetidines and various alkenes | Generally high diastereoselectivity. nih.gov |

This table is interactive. Click on the headers to sort.

Green Chemistry Principles in the Synthesis of N-Acylated Piperidines

The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly being applied to the synthesis of N-acylated piperidines. acs.org Key areas of focus include the use of environmentally benign solvents and the development of catalyst-free reaction conditions.

Application of Deep Eutectic Solvents (DES) and Choline Chloride/Urea Systems

Deep Eutectic Solvents (DESs) have emerged as promising green alternatives to conventional volatile organic solvents in a variety of chemical transformations, including the synthesis of N-acylated compounds. mdpi.comnih.gov DESs are mixtures of two or more components, typically a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), which, when mixed in a specific molar ratio, form a eutectic mixture with a melting point significantly lower than that of its individual components. magtech.com.cnmdpi.com

One of the most well-studied and widely used DESs is a mixture of choline chloride (ChCl) and urea, often in a 1:2 molar ratio, a system commonly referred to as "reline". mdpi.comfrontiersin.org This particular DES is attractive due to the low cost, biodegradability, and low toxicity of its components. magtech.com.cnmdpi.com In the context of N-acylation, ChCl/urea systems can act as both the solvent and a catalyst, facilitating the reaction between an amine and an acylating agent. nih.govresearchgate.net For the synthesis of a compound like this compound, employing a ChCl/urea DES could offer a more sustainable reaction medium compared to traditional organic solvents. The hydrogen-bonding network within the DES is thought to play a crucial role in stabilizing intermediates and transition states, thereby promoting the acylation reaction. encyclopedia.pub

Table 1: Common Components of Deep Eutectic Solvents

| Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Molar Ratio (HBA:HBD) |

| Choline Chloride | Urea | 1:2 |

| Choline Chloride | Glycerol | 1:2 |

| Choline Chloride | Ethylene Glycol | 1:2 |

| Choline Chloride | Malonic Acid | 1:1 |

Catalyst-Free and Environmentally Benign Reaction Conditions

The development of catalyst-free synthetic methods is a cornerstone of green chemistry, as it simplifies reaction procedures, reduces costs, and minimizes waste generation from catalyst separation. rsc.org For the N-acylation of amines, including piperidine derivatives, catalyst-free conditions have been successfully developed, often by leveraging the inherent reactivity of the substrates under optimized, environmentally benign conditions. orientjchem.orgscielo.br

One such approach involves conducting the acylation reaction in water or in the absence of a solvent altogether ("neat" conditions). rsc.orgorientjchem.org For instance, the reaction of an amine with an acylating agent like an acid anhydride can proceed efficiently at room temperature in water, a non-toxic and readily available solvent. orientjchem.org The use of microwave irradiation in conjunction with catalyst-free and solvent-free conditions has also been shown to accelerate N-acylation reactions, leading to high yields in short reaction times. researchgate.net These methodologies present a significant improvement over classical methods that often require harsh catalysts and volatile organic solvents. orientjchem.org

Advanced Catalytic and Electrochemical Transformations for N-Acylated Piperidines

Beyond green chemistry principles, the development of advanced catalytic and electrochemical methods offers powerful tools for the synthesis and functionalization of N-acylated piperidines, enabling the formation of complex molecular architectures with high efficiency and selectivity.

Transition Metal-Catalyzed Routes (e.g., Pd-catalyzed C–N bond formation)

Transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions, has revolutionized the synthesis of arylated amines and related compounds. acs.org The Buchwald-Hartwig amination, a palladium-catalyzed C–N bond-forming reaction, is a powerful method for the synthesis of N-aryl piperidines. researchgate.netmit.edu This reaction typically involves the coupling of an amine with an aryl halide or triflate in the presence of a palladium catalyst and a suitable ligand. beilstein-journals.orgacs.org

While the direct synthesis of this compound does not involve C-N bond formation to an aromatic ring, palladium catalysis is highly relevant for the synthesis of precursors and analogues. For example, a palladium catalyst could be used to couple a piperidine derivative with an aryl halide to introduce a benzyl (B1604629) group or other aryl substituents. The versatility of palladium catalysis allows for the construction of a wide range of N-acylated benzylpiperidine architectures from readily available starting materials. acs.org The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine ligands often providing the best results. mit.edu

Table 2: Key Components in a Typical Pd-Catalyzed C-N Cross-Coupling Reaction

| Component | Example(s) | Role |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Catalyst |

| Ligand | Xantphos, BINAP | Stabilizes and activates the catalyst |

| Base | NaOt-Bu, Cs₂CO₃, K₃PO₄ | Promotes the reaction |

| Solvent | Toluene, Dioxane | Reaction medium |

Biocatalytic Approaches for Piperidine Functionalization

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly approach to the functionalization of piperidine scaffolds. acs.orgacs.org Enzymes can perform reactions with high enantio- and regioselectivity under mild conditions, often in aqueous media. chemrxiv.org

For the synthesis of complex piperidine derivatives, biocatalytic C-H oxidation is a particularly powerful tool. bohrium.comresearchgate.netnih.gov This approach uses enzymes, such as hydroxylases, to introduce hydroxyl groups at specific positions on the piperidine ring. chemistryviews.org These hydroxylated intermediates can then be further functionalized, for example, through coupling reactions, to generate a diverse range of complex molecules. chemrxiv.orgchemistryviews.org This strategy provides a streamlined route to chiral piperidine derivatives that would be challenging to access through traditional chemical synthesis. While direct biocatalytic synthesis of this compound has not been reported, the principles of biocatalytic functionalization could be applied to create chiral analogues or to introduce functional groups on the piperidine ring.

Anodic Methoxylation and Electrochemical Amide Synthesis

Electrochemical methods provide a reagent-free and environmentally friendly alternative to traditional chemical oxidation and reduction reactions. nih.gov Anodic methoxylation is an electrochemical process that can be used to introduce a methoxy (B1213986) group at the α-position to the nitrogen atom in N-acylated piperidines. bohrium.comacs.orgnih.gov This transformation proceeds through the anodic oxidation of the N-acylpiperidine to form an N-acyliminium ion intermediate, which is then trapped by methanol as the solvent and nucleophile. bohrium.com

The resulting α-methoxylated N-acylpiperidines are versatile synthetic intermediates that can be used in a variety of subsequent transformations, including the introduction of carbon nucleophiles. nih.gov The efficiency and selectivity of anodic methoxylation can be influenced by several factors, including the nature of the N-acyl group, the anode material, and the supporting electrolyte. bohrium.com This electrochemical approach avoids the use of stoichiometric chemical oxidants, making it a greener synthetic strategy. nih.govacs.org

Structure Activity Relationship Sar Studies and Molecular Design Principles

Elucidation of Structural Determinants for Biological Potency

Systematic modification of the 4-Benzyl-1-(2-chloropropanoyl)piperidine scaffold has provided critical insights into the structural requirements for biological efficacy. These investigations focus on the N-acyl group, the benzyl (B1604629) ring, and the conformational behavior of the molecule.

The N-acyl group plays a crucial role in modulating the pharmacological properties of piperidine-based compounds. Its characteristics, including chain length, branching, and stereochemistry, are significant determinants of interaction with biological targets. For instance, in studies of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) as inhibitors of steroid-5α-reductase, a variety of N-acyl and N-alkyl groups were evaluated, demonstrating a broad range of inhibitory potencies. nih.gov The introduction of bulky groups like diphenylacetyl or dicyclohexylacetyl on the piperidine (B6355638) nitrogen led to potent inhibition, particularly towards the type 2 isozyme of the enzyme. nih.gov

Specifically for the 2-chloropropanoyl group, its features are critical:

Chain Length and Branching : The length and branching of the N-acyl chain can influence binding affinity and selectivity. While direct studies on the 2-chloropropanoyl group in this specific scaffold are limited in the provided literature, general principles suggest that optimal length and branching are required to fit within a receptor's binding pocket without steric hindrance.

Chirality of the 2-chloropropanoyl group : The presence of a chiral center at the second position of the propanoyl group means that (R)- and (S)-enantiomers exist. Such stereoisomers frequently exhibit different biological activities and potencies. The synthesis of specific chiral N-heterocycles, like 2,3-cis-disubstituted piperidines, highlights the importance of controlling stereochemistry to achieve desired pharmacological outcomes. nih.gov The precise orientation of the chlorine atom and the methyl group can profoundly affect ligand-receptor interactions, with one enantiomer often fitting more favorably into a chiral binding site than the other.

Modifications to the 4-benzyl moiety have been extensively explored to fine-tune the activity and selectivity of piperidine derivatives. A series of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-(substituted benzyl) piperidines were synthesized to probe their affinities for dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters. nih.gov This research showed that substituents at the ortho and meta positions of the N-benzyl ring could significantly alter affinity and selectivity, with several compounds displaying low nanomolar affinity for DAT. nih.gov

Further studies on N-(ureidoalkyl)-benzyl-piperidines identified the N-(alkyl)benzylpiperidine as an essential pharmacophore for selective antagonists of the CCR3 receptor. nih.gov In a different context, research on acetylcholinesterase inhibitors based on the 1-benzyl-4-(2-phthalimidoethyl)piperidine structure also underscored the importance of the benzyl group in achieving high potency. acs.org

The following table summarizes the impact of substitutions on the benzyl ring from various studies on related N-benzylpiperidine compounds.

| Parent Compound Class | Substitution on Benzyl Ring | Observed Effect | Target(s) |

| N-benzyl piperidines (GBR series) | Ortho and meta substitutions (e.g., 2-trifluoromethyl) | Altered affinity and selectivity; some compounds showed high DAT affinity, while one acted as an allosteric modulator of SERT. nih.gov | DAT, SERT, NET |

| 4-[2-(Diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives | Unsubstituted and fluoro-substituted | Unsubstituted and fluoro-substituted compounds were generally the most active and selective. researchgate.net | Dopamine Transporter (DAT) |

| N-benzyl-piperidine derivatives (Donepezil analogues) | Varied substitutions for multitarget design | Rational modifications led to potent dual inhibitors of both AChE and BuChE. nih.gov | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) |

| 1-aralkyl-4-benzylpiperidine derivatives | Systematic modifications on the aralkyl moiety | Produced a wide range of affinities and selectivities for sigma receptors. nih.gov | Sigma-1 and Sigma-2 receptors |

The N-acyl-piperidine motif is a common feature in many biologically active compounds. acs.orgnih.govacs.org The conformational behavior of this class of molecules is complex, primarily governed by restricted rotation around the amide C-N bond and the conformational flexibility of the piperidine ring.

Amide Bond Rotamers : Due to the partial double-bond character of the C-N amide bond, rotation is restricted, leading to the existence of distinct E (trans) and Z (cis) rotamers (conformational isomers). acs.orgnih.govacs.org The equilibrium between these rotamers can be influenced by non-covalent interactions between the amide oxygen and adjacent parts of the molecule. acs.orgacs.org NMR studies on related 5-acyl-6,7-dihydrothieno[3,2-c]pyridines have demonstrated that it is possible to assign these conformations and even design molecules with a preferred E:Z ratio. acs.orgnih.govacs.orgfigshare.com The specific rotamer adopted can significantly impact a molecule's shape and its ability to bind to a receptor. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Design

To move beyond qualitative SAR and develop predictive models, researchers utilize computational techniques like QSAR and pharmacophore modeling. These methods translate the structural features of molecules into quantitative predictions of their biological activity.

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

2D-QSAR : These models use descriptors calculated from the 2D representation of the molecule, such as physicochemical properties (e.g., logP, molar refractivity) and topological indices. For example, a QSAR study on 4-phenylpiperidine (B165713) derivatives acting as mu opioid agonists used molecular descriptors to build a predictive neural network model. nih.gov

3D-QSAR : These methods consider the three-dimensional structure of the molecules. Comparative Molecular Field Analysis (CoMFA) is a prominent 3D-QSAR technique where molecules are aligned in 3D space, and their steric and electrostatic fields are calculated at various grid points. researchgate.netnih.govnih.gov These field values are then correlated with biological activity using statistical methods. CoMFA studies on piperidine and piperazine (B1678402) derivatives have successfully created predictive models and provided contour maps that visualize regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity. researchgate.netnih.govnih.gov These maps are invaluable for guiding the design of new, more potent inhibitors. nih.gov

The table below summarizes statistical results from representative 3D-QSAR studies on related piperidine/piperazine structures, illustrating the predictive power of these models.

| Compound Series | Method | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Key Findings |

| Piperidine carboxamide derivatives (ALK inhibitors) | CoMFA | 0.715 | 0.993 | Indicated the importance of steric, electrostatic, and hydrophobic properties for potent ALK inhibition. researchgate.net |

| Piperidine-based cocaine analogues (DAT inhibitors) | CoMFA | 0.828 - 0.849 | 0.993 - 0.997 | Suggested two possible binding modes at the DAT; both steric and electrostatic interactions were crucial. nih.gov |

| 2-((pyridin-3-yloxy)methyl)piperazine derivatives | CoMFA | 0.541 | 0.854 | Showed a 66.14% electrostatic and 13.84% steric contribution to anti-inflammatory activity. nih.gov |

q² (leave-one-out) and r² values indicate the statistical significance and predictive ability of the model.

Pharmacophore Modeling : A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be recognized by a specific biological target. Pharmacophore models can be derived from the structures of known active ligands or from the ligand-receptor complex itself. These models serve as 3D search queries for finding new molecules with the potential for similar biological activity. nih.gov In some cases, a pharmacophore model is used to guide the alignment of molecules for a 3D-QSAR study. nih.gov

Virtual Screening : This computational technique involves screening large databases of chemical compounds in silico to identify those that are most likely to bind to a drug target. sciengpub.irmdpi.com A pharmacophore model is often used as a rapid filter to select a smaller, more manageable subset of compounds from libraries containing millions of structures. sciengpub.ir The selected hits are then typically subjected to more computationally intensive methods like molecular docking to predict their binding mode and affinity more accurately. This approach accelerates the discovery of novel lead compounds by prioritizing molecules for synthesis and biological testing. sciengpub.irnih.gov

Advanced Analytical Characterization Methodologies in N Acylated Piperidine Amide Research

X-ray Diffraction Crystallography for Precise 3D Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation. For N-acylated piperidine (B6355638) derivatives, X-ray crystallography can confirm the conformation of the piperidine ring, which typically adopts a chair geometry. nih.gov It would also precisely define the geometry of the amide bond and the relative orientation of the benzyl (B1604629) and 2-chloropropanoyl substituents. researchgate.netjyu.fimdpi.com Obtaining suitable crystals of 4-Benzyl-1-(2-chloropropanoyl)piperidine would allow for the unambiguous confirmation of its molecular structure and stereochemistry if chiral centers are present.

Chromatographic Separations for Compound Purity and Isolation (HPLC, TLC)

Chromatographic techniques are fundamental for separating components of a mixture and assessing the purity of a compound. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are routinely used in synthetic chemistry.

TLC: TLC is a rapid and simple method used to monitor the progress of a reaction and to get a preliminary indication of a compound's purity. google.com For this compound, a silica (B1680970) gel plate would be used as the stationary phase with a mobile phase consisting of a mixture of a nonpolar solvent (like hexane (B92381) or cyclohexane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). The compound's purity would be indicated by the presence of a single spot with a specific retention factor (Rƒ).

HPLC: HPLC provides a much higher resolution separation and is the standard method for quantitative purity analysis. nih.gov A reversed-phase HPLC method, using a C18 column with a mobile phase of acetonitrile (B52724) and water (often with a modifier like formic acid or acetic acid), would be suitable for this compound. google.com The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A validated HPLC method can establish purity with high accuracy and precision. nih.gov

Compound Index

Electrochemical Analytical Techniques for Reaction Monitoring and Compound Behavior

Electrochemical analytical techniques are powerful tools in the study of N-acylated piperidine amides, offering insights into their redox behavior and providing real-time monitoring of synthesis reactions. These methods are valued for their high sensitivity, rapid response, and the ability to perform in situ measurements. Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and amperometry are instrumental in characterizing reaction intermediates, understanding reaction mechanisms, and quantifying reactants and products.

In the context of N-acylated piperidine amides like this compound, electrochemical methods can be employed to follow the progress of the acylation reaction. This is often achieved by monitoring the consumption of the amine reactant or the formation of the amide product. The electrochemical approach circumvents the need for sample withdrawal and preparation for chromatographic analysis, thus offering a more immediate and less disruptive means of reaction monitoring.

Recent advancements have seen the development of sustainable electrochemical methods for amide bond formation. chemistryviews.orgacs.org These methods often rely on the in-situ generation of reactive species, avoiding the use of hazardous coupling reagents. chemistryviews.org The efficiency and selectivity of these electrochemical syntheses can be controlled by adjusting parameters like electrode potential, current density, and solvent/electrolyte system. chemistryviews.orgacs.org

The electrochemical behavior of piperidine derivatives has been a subject of study, revealing that the oxidation and reduction processes are influenced by the nature of substituents on the piperidine ring. jlu.edu.cnmdpi.com For instance, the presence of electron-donating or electron-withdrawing groups can shift the oxidation or reduction potentials of the molecule. mdpi.com

Cyclic voltammetry studies on piperidine derivatives have demonstrated both reversible and irreversible electron transfer processes. jlu.edu.cnsemanticscholar.org In some cases, the electrochemical oxidation of piperidine compounds can lead to dimerization or other follow-up chemical reactions, a phenomenon that can be investigated using these techniques. mdpi.com

The data from electrochemical analyses, such as peak potentials and current intensities, can be correlated with the concentration of the electroactive species, forming the basis for quantitative analytical methods. The following tables present hypothetical data based on typical electrochemical studies of related compounds, illustrating the kind of information that can be obtained.

Table 1: Cyclic Voltammetry Data for Piperidine Derivatives

| Compound | Scan Rate (mV/s) | Anodic Peak Potential (Epa) (V) | Cathodic Peak Potential (Epc) (V) |

| Piperidine Nitroxide Derivative 1 | 100 | 0.70 | -0.28 |

| Piperidine-capped Oligomer A | 100 | 0.55 | 0.45 |

| N-Benzyl-4-piperidone Analog | 100 | 0.82 | - |

This table illustrates typical oxidation and reduction peak potentials that might be observed for different piperidine derivatives, indicating their relative ease of oxidation or reduction.

Table 2: Differential Pulse Voltammetry for Reaction Monitoring

| Reaction Time (min) | Reactant Peak Current (µA) | Product Peak Current (µA) |

| 0 | 15.2 | 0.1 |

| 30 | 10.5 | 4.8 |

| 60 | 6.8 | 8.5 |

| 90 | 3.1 | 12.2 |

| 120 | 0.5 | 14.8 |

This table demonstrates how the progress of an acylation reaction could be monitored by observing the decrease in the reactant's peak current and the simultaneous increase in the product's peak current over time.

The electrochemical synthesis of amides is an area of active research, with various strategies being explored. rsc.orgbohrium.com These include the oxidation of halide species to mediate the reaction, the use of nitrile groups as an amide source, and rearrangement reactions initiated by electrochemical means. bohrium.com The "anion pool method," involving the electrochemical deprotonation of amines to enhance their nucleophilicity, is another sustainable approach to amide bond formation. rsc.orgbohrium.com

Furthermore, electrochemical methods can be applied to investigate the mechanistic aspects of reactions involving N-acylated piperidine amides. By studying the effect of scan rate on the voltammetric response, for example, one can distinguish between diffusion-controlled and adsorption-controlled electrode processes. nih.gov This information is crucial for understanding the behavior of these compounds at electrode surfaces and for developing robust analytical procedures.

The application of flow electrochemistry has also shown promise in the synthesis of piperidine derivatives, allowing for scalable and efficient reactions. nih.gov This approach, combined with real-time electrochemical monitoring, represents a significant step towards automated and controlled synthesis of complex molecules like this compound.

Computational Chemistry and in Silico Approaches in N Acylated Benzylpiperidine Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-acylated benzylpiperidines, docking simulations are crucial for understanding how these ligands interact with their biological targets at the molecular level.

Research on N-benzylpiperidine derivatives has utilized molecular docking to explore their inhibitory potential against various enzymes and receptors. For instance, studies on N-benzylpiperidine benzisoxazoles as acetylcholinesterase (AChE) inhibitors have employed docking to elucidate the binding modes within the enzyme's active site. nih.gov These simulations often reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that contribute to the ligand's binding affinity. The N-benzyl piperidine (B6355638) motif is recognized for its ability to engage in crucial cation-π interactions with target proteins. nih.gov

While specific docking studies on 4-Benzyl-1-(2-chloropropanoyl)piperidine are not extensively documented in publicly available literature, the principles can be extrapolated from similar structures. For a hypothetical target, a docking study of this compound would involve preparing the 3D structure of the ligand and the receptor, followed by sampling a multitude of possible binding poses and scoring them based on their predicted binding affinity. The results would highlight the key amino acid residues involved in the interaction and provide a basis for designing more potent analogues. For example, a molecular docking study of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine against SARS-CoV-2 protease revealed efficient interactions, suggesting its potential as an inhibitor. nih.govnih.gov

Table 1: Key Molecular Interactions in Docking Studies of N-Benzylpiperidine Derivatives

| Type of Interaction | Description | Potential Residues Involved (Example) |

|---|---|---|

| Hydrogen Bonding | Interaction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Ser, Thr, Tyr, Asn, Gln |

| Hydrophobic Interactions | Tendency of nonpolar molecules to aggregate in aqueous solution and exclude water molecules. | Ala, Val, Leu, Ile, Phe |

| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. | Phe, Tyr, Trp, His |

| Cation-Pi Interactions | Noncovalent molecular interaction between a cation and an electron-rich pi system. nih.gov | Lys, Arg with Phe, Tyr, Trp |

Molecular Dynamics (MD) Simulations for Dynamic Binding Behavior and Conformational Ensembles

Molecular dynamics (MD) simulations provide a dynamic picture of ligand-target interactions, allowing researchers to observe the conformational changes and stability of the complex over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes the evolution of the system.

For N-acylated benzylpiperidines, MD simulations can be used to:

Assess the stability of the docked pose: By running a simulation of the ligand-receptor complex, one can determine if the initial binding mode predicted by docking is stable over time.

Explore conformational ensembles: Both the ligand and the protein are flexible. MD simulations can sample different conformations of the ligand within the binding site and of the protein itself, providing a more realistic representation of the binding event.

Calculate binding free energies: Advanced MD simulation techniques, such as free energy perturbation (FEP) and thermodynamic integration (TI), can be used to compute the binding free energy of a ligand to its target, offering a more accurate prediction of binding affinity than docking scores alone.

A study on a piperidine derivative highlighted the use of molecular dynamics simulation to understand the stability of the protein-ligand complex. researchgate.net Similarly, MD simulations have been employed to study the interaction of various drug molecules with biological membranes, which is relevant for understanding the pharmacokinetics of piperidine-containing compounds. rsc.org

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Predictions

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is a powerful tool for studying the intrinsic properties of molecules like this compound.

Applications of DFT in the study of N-acylated benzylpiperidines include:

Geometry Optimization: DFT can be used to determine the most stable 3D conformation of the molecule.

Electronic Properties: Calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provides insights into the molecule's reactivity and charge transfer capabilities. nih.gov The energy gap between HOMO and LUMO is an indicator of chemical stability.

Spectroscopic Predictions: DFT can predict vibrational frequencies (IR and Raman spectra) and NMR chemical shifts, which can be compared with experimental data to confirm the molecular structure. orientjchem.org

Reactivity Descriptors: DFT calculations can yield various reactivity descriptors, such as electronegativity, hardness, and softness, which help in understanding the chemical behavior of the molecule.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, indicating regions prone to electrophilic or nucleophilic attack. nih.govorientjchem.org

Studies on various piperidine derivatives have successfully used DFT to optimize their geometry and analyze their electronic properties, providing a theoretical basis for their observed chemical and biological activities. nih.goviucr.org

Cheminformatics Tools for Chemical Space Exploration and Library Design

Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical information. For N-acylated benzylpiperidines, cheminformatics tools are instrumental in exploring the vast chemical space and designing libraries of related compounds with desired properties.

Key applications include:

Virtual Screening: Large compound libraries can be computationally screened against a biological target to identify potential hits. This can be done using structure-based methods (like docking) or ligand-based methods (like similarity searching and pharmacophore modeling).

Library Design: Cheminformatics tools can be used to design combinatorial libraries of N-acylated benzylpiperidines by systematically varying the substituents on the piperidine and benzyl (B1604629) rings. The design process often aims to maximize diversity or to focus on a specific region of chemical space with known activity. A study on the liquid phase combinatorial synthesis of benzylpiperazines demonstrates a method for creating such libraries. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity. For N-benzylpiperidines, QSAR studies can identify the key structural features that contribute to their activity, guiding the design of more potent compounds. researchgate.net

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

In silico ADME prediction is a critical component of modern drug discovery, allowing for the early assessment of the pharmacokinetic properties of a compound. Various computational models are available to predict properties such as solubility, permeability, metabolic stability, and potential for drug-drug interactions.

For this compound and its analogues, in silico ADME predictions can provide valuable information on:

Absorption: Prediction of properties like Caco-2 permeability and human intestinal absorption.

Distribution: Estimation of plasma protein binding and blood-brain barrier penetration.

Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.

Excretion: Prediction of renal clearance and other excretion pathways.

A study on 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine included virtual ADME studies to determine the relationship between biological, electronic, and physicochemical qualifications of the target compound. nih.govnih.gov These predictions help in prioritizing compounds for further experimental testing and in identifying potential liabilities early in the drug discovery process.

Table 2: Common In Silico ADME Parameters and Their Significance

| Parameter | Significance | Desired Range (General) |

|---|---|---|

| LogP (Lipophilicity) | Affects solubility, absorption, and membrane permeability. | 1-5 |

| Topological Polar Surface Area (TPSA) | Correlates with passive molecular transport through membranes. | < 140 Ų |

| Number of Hydrogen Bond Donors | Influences solubility and membrane permeability. | ≤ 5 |

| Number of Hydrogen Bond Acceptors | Influences solubility and membrane permeability. | ≤ 10 |

| Molecular Weight | Affects size and diffusion. | < 500 Da |

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in crystal structures. It partitions the crystal space into regions where the electron density of a pro-molecule dominates that of the pro-crystal.

Studies on piperidine derivatives have used Hirshfeld surface analysis to quantify various interactions, such as H···H, C···H/H···C, and O···H/H···O contacts, revealing the dominant forces responsible for the crystal's stability. nih.goviucr.org This information is valuable for understanding polymorphism, solubility, and other solid-state properties of the compound. For instance, in one study, H···H contacts were found to be the most significant contributors to the crystal packing of an N-acetyl-diphenylpiperidine derivative. iucr.org

Biological Target Identification and Mechanistic Elucidation in Vitro and in Silico Investigations

Neurotransmitter System Modulation and Receptor Interactions

Benzylpiperidine derivatives have been extensively investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes crucial for the breakdown of the neurotransmitter acetylcholine. A new family of 1,2,4-thiadiazolidinone derivatives featuring an N-benzylpiperidine fragment has been synthesized and evaluated for their AChE inhibitory activity, with some compounds demonstrating potency comparable to the drug tacrine. researchgate.net

In the quest for multi-target-directed ligands for Alzheimer's disease, novel N-benzyl-piperidine derivatives were designed based on the structure of donepezil. One such derivative, 4a , emerged as the most potent inhibitor of both AChE and BuChE, with IC50 values of 2.08 µM and 7.41 µM, respectively. unisi.it Molecular docking and dynamics studies indicated that these compounds form stable and favorable complexes with both cholinesterases. unisi.it Another study focused on dual-target inhibitors of AChE and the serotonin (B10506) transporter (SERT), where compound 19 , a functionalized piperidine (B6355638), showed the most potent AChE inhibitory activity and moderate BuChE inhibition. nih.gov

The inhibitory potential of these compounds is often attributed to their ability to interact with key residues in the active site of the cholinesterase enzymes. For instance, N-benzyl stepholidine derivatives were found to be more active than their O-benzyl counterparts, suggesting a critical role for the quaternary nitrogen in AChE inhibition. nih.gov

| Compound | Target Enzyme | Inhibitory Concentration (IC50) |

|---|---|---|

| Derivative 4a | AChE | 2.08 ± 0.16 µM unisi.it |

| Derivative 4a | BuChE | 7.41 ± 0.44 µM unisi.it |

| Compound 19 | AChE | Potent inhibitor nih.gov |

| Compound 19 | BuChE | 26.78 ± 0.81 µM nih.gov |

The benzylpiperidine scaffold is a key feature in molecules that modulate the activity of the dopamine (B1211576) transporter (DAT) and monoamine oxidase (MAO) enzymes. nih.govmdpi.comeurospe.org Methylphenidate, a well-known benzylpiperidine derivative, acts as a norepinephrine-dopamine reuptake inhibitor by blocking both the dopamine transporter (DAT) and the norepinephrine (B1679862) transporter (NET).

Structure-activity relationship studies on 4-benzylpiperidine (B145979) carboxamides have revealed that the length of the carbon linker and the nature of aromatic substituents are critical in determining their selectivity for DAT. nih.gov Specifically, compounds with a two-carbon linker and a diphenyl group showed strong inhibition of dopamine reuptake. nih.gov Similarly, a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl-1-benzylpiperidines demonstrated that an electron-withdrawing group at the C(4)-position of the N-benzyl group enhances binding to DAT, with some analogues showing high affinity and selectivity over the serotonin and norepinephrine transporters. mdpi.com

Beyond DAT, benzylpiperidine derivatives have been synthesized and evaluated as MAO inhibitors. eurospe.org MAOs are responsible for the breakdown of monoamine neurotransmitters. A study of 24 pyridazinobenzylpiperidine derivatives found that most compounds were more potent inhibitors of MAO-B than MAO-A. eurospe.org Compound S5 was the most potent MAO-B inhibitor with an IC50 value of 0.203 µM and a selectivity index of 19.04 for MAO-B over MAO-A. eurospe.org Kinetic studies revealed that compounds S5 and S16 were competitive and reversible MAO-B inhibitors. eurospe.org

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI) for MAO-B |

|---|---|---|---|

| S5 | 3.857 eurospe.org | 0.203 eurospe.org | 19.04 eurospe.org |

| S15 | 3.691 eurospe.org | - | - |

| S16 | - | 0.979 eurospe.org | - |

The melanocortin-4 receptor (MC-4R) is a G protein-coupled receptor that plays a critical role in regulating energy homeostasis and is a target for anti-obesity drugs. Agonism of the MC4R is an attractive strategy for potential obesity treatments. The endogenous agonists for MC4R are peptide ligands, such as α-melanocyte-stimulating hormone (α-MSH).

Research has focused on developing both peptide and small molecule MC4R agonists. While there has been progress in creating non-peptide agonists, with some containing a piperazine (B1678402) core, there is a lack of specific evidence in the reviewed literature for benzylpiperidine derivatives acting as MC-4R agonists. The development of selective non-peptide agonists for MC4R remains an active area of research. nih.gov

The signaling pathway of MC4R involves its activation leading to the stimulation of the G protein, Gαs, and subsequent activation of adenylate cyclase, which converts ATP to cAMP. This increase in cAMP activates protein kinase A (PKA), which then phosphorylates the transcription factor CREB, leading to changes in gene expression that promote satiety and reduce food intake. Agonist-mediated activation of MC4R can also lead to receptor desensitization and internalization, which are important regulatory mechanisms.

Benzylpiperidine derivatives have been identified as potent ligands for sigma receptors, particularly the sigma-1 subtype. researchgate.net A screening of piperidine/piperazine-based compounds led to the discovery of compound 1 (2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone), which exhibited high affinity for the sigma-1 receptor with a Ki value of 3.2 nM, comparable to the reference compound haloperidol. Functional assays confirmed that this compound acts as a sigma-1 receptor agonist.

Another study described a series of phenoxyalkylpiperidines, where derivatives showed subnanomolar to micromolar Ki values for sigma-1 and sigma-2 receptors. The benzyl (B1604629) derivative N-(1-benzylpiperidin-4-yl)-4-fluorobenzamide (LMH-2 ) also displayed significant sigma-1 receptor affinity and selectivity. The basic amino moiety of the piperidine ring is considered a key driver for sigma receptor affinity. Molecular modeling studies suggest that the interaction of these ligands with specific residues within the sigma-1 receptor contributes to their binding and functional activity.

| Compound | Sigma-1 Receptor Ki (nM) |

|---|---|

| Compound 1 (2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone) | 3.2 |

| Compound 2 | 24 |

| Haloperidol (reference) | 2.5 |

Enzyme Inhibition and Allosteric Modulation Beyond Neurotransmission

The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a central role in regulating bile acid, lipid, and glucose metabolism. Antagonizing the transcriptional activity of FXR is being explored as a therapeutic strategy for metabolic syndromes.

While not specifically benzylpiperidines, structure-activity relationship studies on nonacidic FXR antagonists have highlighted the importance of an N-acylated piperidine group. Modifications to the nitrogen atom in the piperidine ring significantly impact the antagonism for FXR. The introduction of an N-acyl group, for example, led to a nearly 12-fold increase in binding activity compared to the unacylated parent compound. This suggests that the piperidine core, a central feature of the compounds discussed in this article, is a viable scaffold for developing FXR antagonists. FXR activation regulates the expression of key genes involved in metabolic pathways, and its antagonism can therefore modulate these processes.

5-alpha Reductase Isozyme Inhibition

There is currently no scientific evidence to suggest that 4-Benzyl-1-(2-chloropropanoyl)piperidine acts as an inhibitor of 5-alpha reductase isozymes. This enzyme is a well-established target for the treatment of benign prostatic hyperplasia and androgenic alopecia, with approved inhibitors including finasteride (B1672673) and dutasteride. nih.govwebmd.com These drugs function by blocking the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). nih.govwebmd.com However, research specifically evaluating the effects of this compound on this enzyme has not been reported.

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

The interaction between this compound and N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) has not been characterized in scientific studies. NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules. nih.govresearchgate.net The inhibition of NAPE-PLD is an area of research for potential therapeutic applications, but no data currently links this compound to this target. nih.govresearchgate.net

Glycogen Synthase Kinase-3 Beta (GSK3β) Inhibition

The potential for this compound to inhibit Glycogen Synthase Kinase-3 Beta (GSK3β) is not supported by existing research. GSK3β is a serine/threonine kinase involved in numerous cellular signaling pathways, and its dysregulation has been associated with various diseases, including neurodegenerative disorders and cancer. nih.govmdpi.com While the development of GSK3β inhibitors is an active area of pharmaceutical research, there are no published studies demonstrating such activity for this compound. nih.govnih.gov

Beta-Secretase 1 (BACE1) Inhibition

Specific data on the inhibition of Beta-Secretase 1 (BACE1) by this compound is not available in the scientific literature. BACE1 is a primary therapeutic target in Alzheimer's disease research, as it is one of the enzymes responsible for the production of amyloid-beta peptides. nih.govnih.gov Despite extensive efforts to develop BACE1 inhibitors, there is no indication that this compound has been investigated for this purpose. nih.govnih.gov

Interaction with Pathogen-Specific Targets

Antiviral Activity against SARS-CoV-2 (e.g., Protease Inhibition)

There is no direct evidence from published studies to indicate that this compound possesses antiviral activity against SARS-CoV-2, including the inhibition of its proteases. The main protease (Mpro) and papain-like protease (PLpro) of SARS-CoV-2 are crucial for viral replication and are significant targets for antiviral drug development. nih.govbiorxiv.orgnih.govrsc.org However, screening and inhibitory studies have not reported any activity for this compound against these viral enzymes.

Ebola Virus Glycoprotein (EBOV-GP) Interaction and Entry Inhibition

The interaction of this compound with the Ebola Virus Glycoprotein (EBOV-GP) and any potential for entry inhibition has not been a subject of scientific investigation. EBOV-GP is essential for the virus to enter host cells and is a key target for the development of vaccines and therapeutics. nih.govnih.gov Research in this area has focused on other molecules and strategies, with no mention of this compound. nih.govnih.gov

Antitubercular and General Antimicrobial Mechanisms

The piperidine scaffold is a key feature in many compounds investigated for their antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.govnih.gov Research into piperidine derivatives has identified several mechanisms through which these compounds exert their bactericidal or bacteriostatic effects.

One primary target is the mycobacterial electron transport chain (ETC), which is essential for ATP production and the survival of Mtb, especially under the hypoxic conditions found within host granulomas. nih.gov Specifically, the enzyme 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), which is involved in the biosynthesis of menaquinone (Vitamin K2), has been identified as a target. nih.gov Menaquinone is a crucial electron carrier in the mycobacterial ETC. Inhibition of MenA disrupts this chain, leading to a breakdown in cellular respiration and ultimately, cell death. nih.gov Structure-activity relationship (SAR) studies on piperidine-based MenA inhibitors have sought to optimize their potency and pharmacokinetic profiles, leading to the identification of novel inhibitors with significant activity against Mtb. nih.gov

Another critical target for piperidine-containing compounds is DNA gyrase, an enzyme that controls DNA topology and is essential for DNA replication. asm.org Piperidine-4-carboxamides, for instance, have been shown to target the GyrA and GyrB subunits of DNA gyrase in Mycobacterium abscessus. asm.org The inhibition of this enzyme leads to DNA damage, which induces the bacterial SOS response, a mechanism reflected by the induction of the recA promoter. asm.org This mode of action is similar to that of fluoroquinolone antibiotics, although piperidine-based inhibitors can be effective against strains resistant to other gyrase inhibitors. asm.org

Beyond specific enzyme inhibition, piperidine derivatives, such as piperine (B192125), have demonstrated immunomodulatory effects that can enhance the efficacy of existing antitubercular drugs like rifampicin. nih.gov In murine models, piperine stimulated a Th-1 immune response, characterized by increased proliferation of T and B cells and the production of cytokines such as IFN-γ and IL-2. nih.gov This immune-enhancing effect can contribute to a more significant reduction in bacterial load in the lungs when used in combination therapy. nih.gov

The general antimicrobial activity of N-benzyl piperidine derivatives has also been evaluated against various bacteria and fungi, with some compounds showing potent activity against organisms like Escherichia coli and Aspergillus niger. researchgate.netbiomedpharmajournal.org

Table 1: Antitubercular and Antimicrobial Activity of Piperidine Derivatives

| Compound Class | Target Organism/Enzyme | Observed Effect | Key Findings | Source |

|---|---|---|---|---|

| Piperidine Derivatives | Mycobacterium tuberculosis (MenA enzyme) | Enzyme Inhibition | Identified novel inhibitors with potent activity against MenA and Mtb (IC50 = 13-22 μM). | nih.gov |

| Piperidine-4-carboxamides (P4Cs) | Mycobacterium abscessus (DNA gyrase) | Enzyme Inhibition, Bactericidal Activity | P4Cs inhibit wild-type DNA gyrase, causing DNA damage. Active against biofilm cultures. | asm.org |

| Piperine (1-piperoyl-piperidine) | Mycobacterium tuberculosis (in murine model) | Immunomodulation | Up-regulates Th1 immunity, enhancing the efficacy of rifampicin. | nih.gov |

| N-benzyl piperidine-4-one derivatives | Aspergillus niger, Escherichia coli | Antimicrobial Activity | Synthesized compounds showed very potent activity against the tested fungus and bacterium. | researchgate.net |

Juvenile Hormone Inhibition in Insect Models

Juvenile hormones (JHs) are crucial regulators of insect development, particularly metamorphosis and reproduction. nih.govnih.gov Compounds that interfere with JH signaling, either as agonists (mimics) or antagonists (inhibitors), are promising candidates for insecticides because they can disrupt the insect life cycle. nih.govnih.gov Piperidine and its derivatives have been studied as such insect growth regulators.

The mechanism of JH inhibition can involve several approaches. One method is the direct interference with JH biosynthesis in the insect's corpora allata (CA), the gland responsible for producing JH. nih.gov For example, certain anti-JH agents have been shown to suppress the transcription of key enzymes in the JH biosynthetic pathway, such as HMG Co-A synthase and HMG Co-A reductase. nih.gov This suppression leads to a decrease in JH levels, which can trigger premature metamorphosis in larval insects. nih.govresearchmap.jp

In silico studies, including pharmacophore modeling and molecular docking, have been employed to identify piperidine derivatives that could act as potent inhibitors of the Aedes aegypti juvenile hormone-binding protein (AagJHBP). nih.gov This protein is responsible for transporting the lipophilic JH through the aqueous hemolymph. By blocking this protein, the hormone cannot reach its target tissues, effectively inhibiting its action. nih.gov These computational approaches help in identifying promising candidate molecules that exhibit favorable binding energies and structural similarity to known larvicidal compounds. nih.gov

The development of JH agonists, or juvenoids, is another strategy. These compounds mimic the action of natural JH, preventing the transition from the larval to the adult stage. nih.gov Virtual screening of large chemical databases has identified novel piperazine-based compounds that act as potent JH agonists by targeting the JH receptor, Methoprene-tolerant (Met). nih.gov While structurally distinct from this compound, this research highlights the potential for heterocyclic compounds to interact with key components of the insect endocrine system.

Table 2: Activity of Piperidine Derivatives in Insect Models

| Compound/Derivative Class | Insect Model | Target | Mechanism/Effect | Source |

|---|---|---|---|---|

| N-Acyl Piperidine Derivatives | Aedes aegypti | Juvenile Hormone-Binding Protein (AagJHBP) | In silico studies identified molecules with strong binding affinity, suggesting potential as JH inhibitors. | nih.gov |

| Ethyl 4-[(S)-2-benzylhexyloxy)]benzoate (KF-13S) | Bombyx mori | JH Biosynthetic Enzymes | Inhibits JH biosynthesis by suppressing the transcription of enzymes in the corpora allata. | nih.gov |

| Piperazine Derivative (from virtual screen) | Drosophila melanogaster | JH Receptor (Methoprene-tolerant) | Identified as a novel JH agonist with an EC50 of 870 nM in a luciferase reporter assay. | nih.gov |

Modulation of Cellular Processes and Stress Responses

Anti-β-Amyloid Aggregation Activity

The aggregation of the amyloid-beta (Aβ) peptide, particularly Aβ42, into oligomers and fibrils is a central pathological hallmark of Alzheimer's disease (AD). uwaterloo.cafrontiersin.org Consequently, the inhibition of this aggregation process is a major therapeutic strategy. Piperidine derivatives have emerged as a promising class of small molecules capable of interfering with Aβ aggregation. uwaterloo.canih.gov

The mechanism of inhibition often involves the direct binding of the piperidine derivative to Aβ monomers or early-stage oligomers. uwaterloo.canih.gov This interaction can stabilize the peptide in a non-amyloidogenic conformation, preventing its self-assembly into toxic, β-sheet-rich structures. researcher.life Molecular docking and modeling studies suggest that these compounds can interact with the amyloidogenic interface of the Aβ peptide, particularly the C- and N-terminal residues, thereby blocking the sites required for further aggregation. uwaterloo.caresearcher.life

Several studies have synthesized and evaluated libraries of piperidine-based compounds for this activity. For instance, N-benzylpiperidine moieties have been incorporated into multi-target-directed ligands designed to also inhibit cholinesterases, another key target in AD therapy. nih.govresearchgate.net One such derivative demonstrated 72.5% inhibition of Aβ aggregation at a concentration of 10 μM. nih.govresearchgate.net Similarly, piperine derivatives have been identified as lead compounds, with some showing inhibition of Aβ42 aggregation in the range of 35-48% at 10 µM. uwaterloo.ca

The anti-aggregation activity is often confirmed using techniques such as thioflavin T (ThT) fluorescence assays, which measure the formation of amyloid fibrils, and transmission electron microscopy (TEM), which provides visual evidence of reduced fibril formation. uwaterloo.ca In addition to preventing aggregation, some derivatives have also shown an ability to disaggregate pre-formed Aβ fibrils and reduce Aβ-mediated cytotoxicity in cell culture models. researcher.life

Table 3: Anti-β-Amyloid Aggregation Activity of Piperidine Derivatives

| Compound Class | Assay/Model | Inhibition (%) | Concentration | Source |

|---|---|---|---|---|

| Piperine Derivative 4a (R = pyrrolidine) | ThT Fluorescence Assay (Aβ42) | ~35-48% | 10 µM | uwaterloo.ca |

| Piperine Derivative 4b (R = thiomorpholine) | ThT Fluorescence Assay (Aβ42) | ~35-48% | 10 µM | uwaterloo.ca |

| Piperine Derivative 4c (R = morpholine) | ThT Fluorescence Assay (Aβ42) | ~35-48% | 10 µM | uwaterloo.ca |

| N-benzylpiperidine Derivative 23 | Aβ Aggregation Assay | 72.5% | 10 µM | nih.gov |

| N-benzylphenoselenazine Derivative 8i | ThT Fluorescence Assay (Aβ42) | ~91% | 25 µM | researcher.life |

Antioxidant Properties and Radical Scavenging Mechanisms

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases, including neurodegenerative disorders and microbial infections. Compounds with antioxidant properties can mitigate this damage by scavenging free radicals. nih.gov Various piperidine derivatives have been evaluated for their antioxidant potential through a range of in vitro assays. researchgate.net

The most common methods for assessing antioxidant activity include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) radical scavenging assays. nih.govnih.gov In these tests, the ability of a compound to donate a hydrogen atom or an electron to neutralize these stable radicals is measured spectrophotometrically. nih.gov Studies on highly functionalized piperidines have demonstrated their ability to scavenge both DPPH radicals and superoxide (B77818) anion radicals (•O2−). nih.govnih.gov

The structural features of the piperidine derivatives significantly influence their antioxidant capacity. For example, the introduction of specific substituent groups, such as hydroxyl or methoxy (B1213986) groups on an associated aromatic ring, can enhance radical scavenging activity. researchgate.net Some N-benzyl piperidine derivatives have been specifically designed to possess multifunctional properties, including free radical scavenging and metal chelation, in addition to other therapeutic activities like enzyme inhibition. nih.gov

In one study, a series of novel N-benzyl nitrones containing a triazole moiety were tested, with some derivatives showing high interaction with the DPPH radical (up to 81% scavenging after 20 minutes). nih.gov Another investigation found that while some synthesized piperidine molecules showed limited DPPH scavenging activity, others were potent, with IC50 values comparable to standard antioxidants. nwmedj.orgnwmedj.org These findings underscore the versatility of the piperidine scaffold in designing molecules that can combat oxidative stress. researchgate.net

Table 4: Radical Scavenging Activity of Piperidine Derivatives

| Compound Class/Derivative | Assay | Activity Metric (IC50 or % Scavenging) | Reference Compound | Source |

|---|---|---|---|---|

| Piperidine Derivative 19 | DPPH | Most potent scavenger in the series | - | nih.govnih.gov |

| Piperidine Derivative 10 | Superoxide (•O2−) | Most effective scavenger (42% capture at 80 µM) | Resveratrol (11%) | nih.gov |

| 1-Aryl/aralkyl piperazine 3c | DPPH | IC50: 189.42 μmol/L | BHT (IC50: 113.17 μmol/L) | nih.gov |

| N-benzyl nitrone 10b | DPPH | 64.5-81% scavenging (after 20 min) | - | nih.gov |

| N-benzyl nitrone 10d | Lipid Peroxidation | Identified as a potent inhibitor | - | nih.gov |